![molecular formula C17H19ClN2O3 B5732308 N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea (CDEU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic activities. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has also been found to exhibit potent antioxidant activity, which is essential for the prevention of oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea for lab experiments is its potent anti-tumor activity, which makes it an ideal compound for the study of cancer. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has a relatively simple synthesis process, which makes it easily accessible for researchers. However, one of the limitations of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, including the study of its potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea derivatives with improved solubility and potency is an area of active research. The exploration of the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea and its potential interactions with other compounds is also an area of interest for future research.
Conclusion
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, and its unique chemical structure has led to its use in various biochemical and physiological studies. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively used in scientific research, primarily in the study of cancer, and has been found to exhibit various biochemical and physiological effects. While N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments, it also has some limitations. However, the potential applications of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea in the treatment of various diseases and the development of novel derivatives make it an area of active research.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethoxyphenyl isocyanate to form 4-chloro-N-(3,4-dimethoxyphenyl)benzylamine. This intermediate compound is then reacted with phosgene to form the corresponding carbamoyl chloride, which is further reacted with ethylene diamine to produce N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. The overall yield of the synthesis process is approximately 50%, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively used in scientific research due to its potential applications in various fields. One of the primary research areas where N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been utilized is in the study of cancer. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-7-14(11-16(15)23-2)20-17(21)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWYQYOSFSKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)
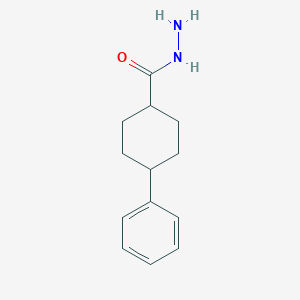
![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
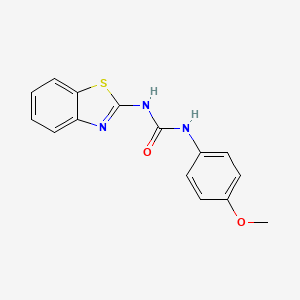
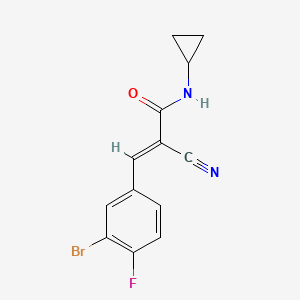

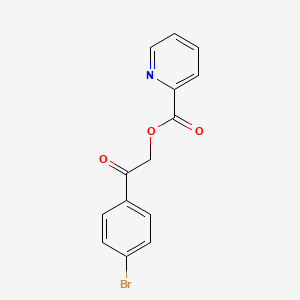

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
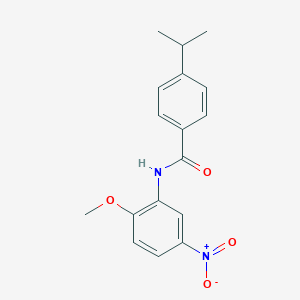
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)